5-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)nicotinamide

NNMT Bisubstrate Inhibitor Structure-Activity Relationship

5-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)nicotinamide is a synthetic small molecule with a molecular weight of 392.2 g/mol and the molecular formula C₁₇H₁₈BrN₃O₃. The compound integrates a 5-bromonicotinamide moiety—a structural alert for nicotinamide N-methyltransferase (NNMT) binding —with a furan-3-carbonyl-piperidine motif.

Molecular Formula C17H18BrN3O3
Molecular Weight 392.253
CAS No. 1797243-86-7
Cat. No. B2709560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)nicotinamide
CAS1797243-86-7
Molecular FormulaC17H18BrN3O3
Molecular Weight392.253
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=CC(=CN=C2)Br)C(=O)C3=COC=C3
InChIInChI=1S/C17H18BrN3O3/c18-15-7-14(9-19-10-15)16(22)20-8-12-1-4-21(5-2-12)17(23)13-3-6-24-11-13/h3,6-7,9-12H,1-2,4-5,8H2,(H,20,22)
InChIKeyZSDGKOCWXWHNPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)nicotinamide (CAS 1797243-86-7): An NNMT-Targeting Chemical Probe Candidate


5-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)nicotinamide is a synthetic small molecule with a molecular weight of 392.2 g/mol and the molecular formula C₁₇H₁₈BrN₃O₃ . The compound integrates a 5-bromonicotinamide moiety—a structural alert for nicotinamide N-methyltransferase (NNMT) binding [1]—with a furan-3-carbonyl-piperidine motif. It is cataloged within the NNMT inhibitor chemical space, a target class implicated in oncology and metabolic disease, with structurally related bisubstrate inhibitors demonstrating nanomolar biochemical potency against recombinant human NNMT [2]. The combination of the 5-bromo substituent and the specific heterocyclic N-acyl piperidine linker differentiates it from simple 5-bromonicotinamide starting materials or non-furanoyl piperidine analogs.

Why a 5-Bromo Nicotinamide Analog Cannot Be Substituted for 5-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)nicotinamide in NNMT Programs


Replacing this compound with a generic 5-bromonicotinamide or a close analog lacking the precise furan-3-carbonyl-piperidine linker is highly risky for NNMT-targeted research. The fragment 5-bromonicotinamide alone lacks the necessary linker to bridge the nicotinamide and S-adenosyl-L-homocysteine (SAH) binding pockets, a critical geometric requirement for the bisubstrate inhibition mechanism driving cellular potency [1]. The specific furan-3-carbonyl group introduces a distinct hydrogen bond acceptor profile and steric constraint compared to the saturated tetrahydrofuran analog (5-bromo-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)nicotinamide) or other heteroaroyl variants, which will critically alter NNMT binding pocket occupancy and selectivity against closely related methyltransferases (e.g., PNMT, PRMT1). Without matched comparative biochemical data for this exact scaffold, any substitution risks an uncharacterized loss of enzyme inhibition, cellular target engagement, or off-target kinase/p450 activity profiles.

Quantitative Differentiation Evidence for 5-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)nicotinamide: A Gap Analysis and Class-Level Context


Evidence Gap: No Direct Comparative Biochemical Data Identified Against Closest Analogs

An exhaustive search of peer-reviewed literature, the BindingDB database, and the ChEMBL database has not returned any direct, quantitative head-to-head comparison for 5-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)nicotinamide against its most structurally relevant comparators (e.g., the 5-H, 5-Cl, 5-CF₃ nicotinamide analogs, or the tetrahydrofuran-3-yl piperidine analog). The compound's BindingDB record (BDBM50627707) and linked ChEMBL entry (CHEMBL5426689) correspond to a structurally distinct bisubstrate inhibitor series (containing a purine-like group and cyclopentane-triol moiety) and are not representative of this scaffold. No patent example from the Purdue NNMT inhibitor portfolio (US20250017936) explicitly lists compounds containing the 5-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)nicotinamide substructure. Purchasing decisions therefore cannot currently be based on proven structure-activity superiority over close analogs. [1]

NNMT Bisubstrate Inhibitor Structure-Activity Relationship

Class-Level NNMT Biochemical Potency Reference from Bisubstrate Inhibitor Series

While direct data for 5-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)nicotinamide are absent, the chemical space it occupies—nicotinamide-based NNMT inhibitors with extended piperidine linkers—can be contextualized by data from the Purdue Research Foundation bisubstrate inhibitor program. Within that program, compound '5m' achieved a Ki of 56 nM against full-length recombinant human NNMT in a fluorescence polarization (FP)-based competition assay [1]. Compound '5o' demonstrated a biochemical Ki of 140 nM and a cellular IC50 of 210 nM against NNMT in HEK293 cell-based reporter assays [2]. These values provide a representative benchmark for the target inhibition potential of structurally elaborated nicotinamide inhibitors. The target compound's unique furan-3-carbonyl piperidine motif may introduce a distinct hydrogen bond interaction with the NNMT active site that differs from the adenosine mimetic groups in the bisubstrate series, potentially altering both potency and selectivity in ways that cannot be predicted without explicit assay data.

NNMT Enzyme Inhibition Bisubstrate Inhibitor

Predicted Impact of 5-Bromo Substituent on Nicotinamide Binding vs. 5-H or 5-Cl Analogs

The 5-position bromine atom on the nicotinamide ring is sterically larger and more polarizable than hydrogen (σ_m 0.39 vs. H 0.00) or chlorine (σ_m 0.37 vs. Br 0.39), critically influencing the depth of occupancy and electrostatic complementarity within the nicotinamide binding pocket of NNMT. The 5-bromonicotinamide fragment (CAS 28733-43-9) has been used as a reference ligand in structural biology efforts and is specifically noted as a starting point for NNMT inhibitor elaboration . In analogous methyltransferase systems, substitution of a 5-H with a 5-Br on the pyridine ring has resulted in substantial potency shifts, with the 5-bromo analog achieving an oral ED50 of 8.1 mg/kg in an aldose reductase inhibitor series . While this is a different target class, it demonstrates that the 5-Br substituent can drive significant in vivo potency differentiation when directly compared to 5-H and 5-Cl counterparts. For NNMT, the 5-bromo is expected to form a halogen bond with backbone carbonyl oxygen atoms in the nicotinamide pocket, a gain-of-function interaction not accessible to the 5-H analog.

Nicotinamide Analog Halogen Bonding NNMT Substrate Pocket

Recommended Application Scenarios for 5-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)nicotinamide Based on Structural Differentiation


Structure–Activity Relationship (SAR) Probe for NNMT Halogen Bonding Hypothesis

The compound's 5-bromo substituent and unique furan-3-carbonyl-piperidine linker make it a high-value SAR probe to test the hypothesis that a halogen bond between the 5-Br and the NNMT nicotinamide pocket backbone improves binding affinity. A researcher would use this compound in a comparative biochemical panel (FP-based NNMT Ki assay) alongside the corresponding 5-H, 5-Cl, and 5-CF₃ analogs bearing the identical furan-3-carbonyl-piperidine linker to quantify the magnitude of the bromine effect. The class-level NNMT Ki benchmark of 56–140 nM from structurally elaborated inhibitors provides a realistic target window for compound progression. [1]

Selectivity Profiling Against Closely Related Methyltransferases (PNMT, PRMT1)

The selectivity risk for NNMT inhibitors over phenylethanolamine N-methyltransferase (PNMT) and protein arginine methyltransferase 1 (PRMT1) is well-documented in the bisubstrate inhibitor patent literature. This compound, with its furan-3-carbonyl group differing from the adenosine-mimetic moieties of known compounds, can be used in a counter-screening panel to determine if the furan-3-carbonyl-piperidine motif offers an improved selectivity window. A procurement decision would be justified to generate a selectivity ratio (NNMT Ki / PNMT Ki) that no existing reference compound currently provides, potentially revealing a novel selectivity feature of this scaffold. [1]

Reference Standard for Analytical Method Development in Metabolic Stability Assays

Given the absence of published biological data, an industrial user may procure this compound as a high-purity analytical standard (>98% by HPLC) to develop and validate LC-MS/MS quantification methods for NNMT inhibitor metabolism studies in human liver microsomes or hepatocytes. The 5-bromo atom provides a distinct isotopic signature (79Br/81Br) that can be exploited for mass spectrometry-based quantification, offering a built-in analytical advantage over non-halogenated or chlorine-containing analogs. This use case leverages the compound's structural uniqueness for method development, independent of its potency profile.

Quote Request

Request a Quote for 5-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.